Nemiralisib Demonstrates >1000-Fold Isoform Selectivity Versus PI3Kα/β/γ
Nemiralisib exhibits >1000-fold selectivity for PI3Kδ over the closely related class I PI3K isoforms PI3Kα, PI3Kβ, and PI3Kγ [1]. In contrast, the dual PI3Kδ/γ inhibitor duvelisib shows only ~10- to 70-fold selectivity over PI3Kβ and PI3Kγ, and idelalisib exhibits ~40- to 330-fold selectivity [2][3]. This greater selectivity may reduce off-target effects in non-hematopoietic tissues where PI3Kα and PI3Kβ are widely expressed.
| Evidence Dimension | Fold-selectivity for PI3Kδ over other class I PI3K isoforms |
|---|---|
| Target Compound Data | >1000-fold over PI3Kα (pIC50=5.3), PI3Kβ (pIC50=5.8), PI3Kγ (pIC50=5.2) |
| Comparator Or Baseline | Duvelisib: ~10- to 640-fold (IC50 PI3Kα=1602 nM, PI3Kβ=85 nM, PI3Kγ=27 nM; PI3Kδ=2.5 nM). Idelalisib: ~40- to 330-fold (IC50 PI3Kα=820 nM, PI3Kβ=565 nM, PI3Kγ=89 nM; PI3Kδ=2.5 nM) |
| Quantified Difference | Nemiralisib selectivity >1000-fold vs duvelisib ~10- to 640-fold and idelalisib ~40- to 330-fold |
| Conditions | Biochemical assays using recombinant PI3K isoforms; pIC50 and IC50 values from separate studies |
Why This Matters
Higher isoform selectivity reduces the likelihood of mechanism-based toxicities, a key consideration for long-term dosing in chronic respiratory diseases.
- [1] Down K, et al. Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease. J Med Chem. 2015;58(18):7381-7399. View Source
- [2] Winkler DG, et al. PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models. Chem Biol. 2013;20(11):1364-1374. View Source
- [3] Lannutti BJ, et al. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011;117(2):591-594. View Source
